molecular formula C11H15BrN2O2 B11781539 (R)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide

(R)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide

Cat. No.: B11781539
M. Wt: 287.15 g/mol
InChI Key: QEDKHOHNXAQEQF-SSDOTTSWSA-N
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Description

®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromine atom at the 5th position of the picolinamide ring and a hydroxy-methylbutan-2-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide typically involves multiple steps. One common method includes the bromination of picolinamide followed by the introduction of the hydroxy-methylbutan-2-yl group. The reaction conditions often require the use of specific reagents and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an androgen receptor modulator, influencing the activity of androgen receptors and related signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

5-bromo-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide

InChI

InChI=1S/C11H15BrN2O2/c1-7(11(2,3)16)14-10(15)9-5-4-8(12)6-13-9/h4-7,16H,1-3H3,(H,14,15)/t7-/m1/s1

InChI Key

QEDKHOHNXAQEQF-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(C)(C)O)NC(=O)C1=NC=C(C=C1)Br

Canonical SMILES

CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)Br

Origin of Product

United States

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